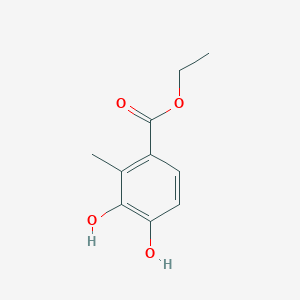

Ethyl 3,4-dihydroxy-2-methylbenzoate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 3,4-dihydroxy-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-3-14-10(13)7-4-5-8(11)9(12)6(7)2/h4-5,11-12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLPOQWRVMCOMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Strategies for the De Novo Synthesis of Ethyl 3,4-dihydroxy-2-methylbenzoate

De novo synthesis involves constructing the molecule from simpler, more readily available starting materials. Key steps in this process include forming the ester, installing the hydroxyl groups in the correct positions, adding the methyl group, and building the molecule from established precursors.

Esterification is a fundamental process for producing this compound from its corresponding carboxylic acid, 3,4-dihydroxy-2-methylbenzoic acid. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. prepchem.comiajpr.com

To optimize the yield, the reaction equilibrium must be shifted toward the products. tcu.edu This is typically achieved in one of two ways: using a large excess of the alcohol (ethanol) or removing water as it is formed, often through azeotropic distillation or the use of dehydrating agents like molecular sieves. prepchem.comtcu.edu Catalysts are crucial for this reaction; concentrated sulfuric acid is frequently used, though other acids like p-toluenesulfonic acid are also effective. prepchem.comprepchem.com The reaction mixture is generally heated under reflux for several hours to ensure completion. prepchem.com

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3,4-dihydroxybenzoic acid | Ethanol (excess) | Conc. H₂SO₄ | Reflux, 48 hours | 69% | prepchem.com |

| 3,4-dihydroxybenzoic acid | Methanol | p-toluenesulfonic acid | Boiling in dichloroethane | Not specified | prepchem.com |

| 3,4-dihydroxybenzoic acid | Ethanol (anhydrous) | Conc. H₂SO₄ | Reflux, 10 hours | 89% | chemicalbook.com |

Achieving the specific 3,4-dihydroxy substitution pattern on a 2-methylbenzoate (B1238997) skeleton via direct hydroxylation presents a significant regiochemical challenge. The directing effects of the existing substituents on the aromatic ring (the ester and methyl groups) govern the position of incoming electrophiles. In many synthetic routes, it is more practical to use starting materials that already contain the hydroxyl groups or precursors like methoxy (B1213986) groups, which can be later converted to hydroxyls. google.com

When direct hydroxylation is considered, the inherent activating and ortho-, para-directing nature of hydroxyl and alkyl groups must be managed to prevent the formation of undesired isomers. The engagement of a hydroxyl group in an intramolecular hydrogen bond, for instance with an adjacent ester group, can reduce its availability and influence the regioselectivity of reactions at other positions. researchgate.net

The introduction of the methyl group at the C-2 position, ortho to the carboxylate group, is a key synthetic step. Modern synthetic methods have focused on selective C–H methylation, which can install a "magic methyl" group at a specific site on an aromatic ring. rsc.org These techniques often employ a directing group to guide a metal catalyst to the desired C-H bond. For a benzoic acid derivative, the carboxyl group itself can serve as a directing group to facilitate ortho-methylation. rsc.org

An alternative strategy, detailed in patent literature, involves building the methyl group onto the ring from a functionalized precursor. One such method begins with a 3-hydroxy-4-methoxy benzoic acid alkyl ester, which is first reacted with formaldehyde (B43269) and dimethylamine (B145610). The resulting 2-dimethylaminomethyl intermediate is then subjected to hydrogenolysis, where hydrogenation cleaves the C-N bond and leaves a methyl group at the C-2 position. google.com

A well-documented pathway for the synthesis of 3,4-dihydroxy-2-methyl benzoic acid alkyl esters, including the ethyl ester, starts from a protected catechol derivative. google.com This multi-step process ensures the correct placement of all substituents.

The key stages of this patented synthesis are:

Mannich-type reaction : A 3-hydroxy-4-methoxy benzoic acid alkyl ester is reacted with formaldehyde and dimethylamine to install a dimethylaminomethyl group at the C-2 position. google.com

Reductive Methylation : The resulting intermediate is hydrogenated, typically using a catalyst like palladium on charcoal. This step removes the dimethylamino portion, leaving the desired C-2 methyl group to form a 3-hydroxy-4-methoxy-2-methyl benzoic acid alkyl ester. google.com

Dealkylation : The final step is the cleavage of the methyl ether at the C-4 position to unmask the hydroxyl group. This dealkylation is accomplished using a Lewis acid such as anhydrous aluminum chloride in a solvent like toluene. google.com This yields the final product, this compound. google.com

| Intermediate Name | Formula | Role in Synthesis |

|---|---|---|

| 3-hydroxy-4-methoxy benzoic acid alkyl ester | C₉H₁₀O₄ (for methyl ester) | Starting Material |

| 2-dimethylaminomethyl-3-hydroxy-4-methoxy benzoic acid alkyl ester | C₁₂H₁₇NO₄ (for methyl ester) | Product of Mannich-type reaction |

| 3-hydroxy-4-methoxy-2-methyl benzoic acid alkyl ester | C₁₀H₁₂O₄ (for methyl ester) | Product of hydrogenation; precursor to final dealkylation |

| 3,4-dihydroxy-2-methyl benzoic acid alkyl ester | C₁₀H₁₂O₄ (for ethyl ester) | Final Product |

Functional Group Transformations and Derivatization Research

The functional groups of this compound—the catechol ring and the ethyl ester—are sites for further chemical modification. The catechol moiety's two adjacent hydroxyl groups can be alkylated or acylated, while the ester can undergo hydrolysis or conversion to other carboxylic acid derivatives. organic-synthesis.comsolubilityofthings.com

The ethyl ester group is susceptible to nucleophilic acyl substitution, a class of reactions central to the chemistry of carboxylic acid derivatives. msu.edulibretexts.org These reactions proceed via a characteristic two-step addition-elimination mechanism. msu.edumasterorganicchemistry.com

Nucleophilic Addition : A nucleophile attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen. msu.edulibretexts.org

Elimination of the Leaving Group : The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and in the process, the leaving group (in this case, the ethoxide ion, -OCH₂CH₃) is ejected. msu.edumasterorganicchemistry.com

Common examples of acyl substitution for an ester like this compound include:

Hydrolysis (Saponification) : Reaction with a strong base like sodium hydroxide (B78521) followed by an acidic workup converts the ester back to the carboxylic acid. masterorganicchemistry.com

Aminolysis : Reaction with ammonia (B1221849) or a primary/secondary amine converts the ester into the corresponding amide. libretexts.org

Transesterification : Reaction with a different alcohol in the presence of an acid or base catalyst swaps the ethyl group for a different alkyl group.

Etherification Reactions of Phenolic Hydroxyl Groups

The presence of two phenolic hydroxyl groups at the C-3 and C-4 positions offers sites for etherification reactions. The regioselectivity of these reactions—that is, whether the alkylation occurs at the C-3 or C-4 hydroxyl—is influenced by factors such as the choice of base, solvent, and the steric hindrance around each hydroxyl group. The C-3 hydroxyl is flanked by two substituents (the methyl group at C-2 and the hydroxyl at C-4), whereas the C-4 hydroxyl is less sterically hindered.

In related dihydroxy-aromatic systems, such as 2,4-dihydroxyacetophenones, regioselective alkylation can be achieved by carefully selecting the reaction conditions. nih.gov For instance, the use of a mild base like cesium bicarbonate (CsHCO₃) in acetonitrile (B52724) has been shown to favor alkylation at the less hindered para-hydroxyl group, providing the 4-alkoxy product with high selectivity and yield. nih.gov A similar strategy could presumably be applied to this compound to selectively form the 4-alkoxy-3-hydroxy derivative. Conversely, achieving selective alkylation at the more hindered C-3 position would likely require a protection-deprotection strategy. diva-portal.org

Table 1: Representative Conditions for Regioselective Alkylation of Dihydroxy Aromatic Compounds

| Substrate Type | Reagent | Base | Solvent | Outcome | Reference |

|---|---|---|---|---|---|

| 2,4-dihydroxyacetophenone | Alkyl Bromide | CsHCO₃ | Acetonitrile | Selective alkylation at the 4-OH position | nih.gov |

| Dihydroxybenzoic acids | Pivaloyl chloride, then Methylating agent | - | - | Regioselective protection of the less-hindered OH, followed by methylation | diva-portal.org |

Electrophilic Aromatic Substitution on the Phenol (B47542) Ring System

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: two hydroxyls and one methyl group. These groups are ortho-, para-directing. The ethyl ester group, conversely, is a deactivating, meta-directing group. The combined effect of these substituents strongly directs incoming electrophiles to the available C-5 and C-6 positions.

Standard EAS reactions include nitration, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.com For example, nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. aiinmr.comma.edu While the nitration of unsubstituted methyl benzoate (B1203000) requires forcing conditions and yields the meta-substituted product, the high activation of the catechol ring in this compound would likely allow for nitration under much milder conditions. orgsyn.org The strong activating effects of the hydroxyl groups would direct the nitro group to the C-5 or C-6 position.

Halogenation Studies on the Aromatic Core

The electron-rich nature of the catechol moiety makes this compound particularly susceptible to electrophilic halogenation. Reactions with agents like bromine (Br₂) or N-bromosuccinimide (NBS) are expected to proceed rapidly, even without a Lewis acid catalyst. organic-chemistry.org

Studies on the bromination of catechol itself show that substitution occurs readily at the positions para and ortho to the hydroxyl groups, leading to 4,5-dibromocatechol as a major product when two equivalents of bromine are used. acs.org By analogy, the bromination of this compound would be expected to yield 5-bromo and/or 6-bromo derivatives, with the potential for di-substitution to form 5,6-dibromothis compound if excess halogenating agent is employed. The reaction between phenolic compounds and bromine can, in some cases, proceed via an oxidation pathway to form quinones rather than through electrophilic substitution. nih.gov However, for many phenols, electrophilic substitution is the dominant pathway. nih.gov

Table 2: Typical Conditions for Aromatic Halogenation

| Substrate Type | Halogenating Agent | Solvent | Typical Product | Reference |

|---|---|---|---|---|

| Catechol | Bromine (2 equiv.) | Acetic Acid | 4,5-Dibromocatechol | acs.org |

| Unactivated Arenes | N-Bromosuccinimide (NBS) | Aqueous solution | Monobromoarene | organic-chemistry.org |

Ester Cleavage and Hydrolysis Reactions

The ethyl ester functional group can be readily cleaved through hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 3,4-dihydroxy-2-methylbenzoic acid, and ethanol. libretexts.org A patent detailing a synthetic process for C₁-₄ alkyl esters of 3,4-dihydroxy-2-methylbenzoic acid explicitly includes an optional step for this hydrolysis. google.com

Acid-Catalyzed Hydrolysis : This is a reversible reaction, typically carried out by heating the ester in the presence of excess water and a strong acid catalyst (e.g., H₂SO₄ or HCl). chemguide.co.uk The equilibrium can be driven towards the products by using a large volume of dilute acid. libretexts.org

Base-Promoted Hydrolysis (Saponification) : This is an irreversible process where the ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (NaOH). chemguide.co.uk The reaction produces a carboxylate salt (e.g., sodium 3,4-dihydroxy-2-methylbenzoate) and ethanol. libretexts.org Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free carboxylic acid. chemguide.co.uk Saponification is often preferred for its irreversibility and the ease of separating the products. chemguide.co.uk

Reduction Reactions: Catalytic Hydrogenation and Complex Metal Hydride Reductions

The functional groups in this compound can be targeted by various reduction methods.

Complex Metal Hydride Reductions : The ester group is susceptible to reduction by powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction typically occurs in an anhydrous ether solvent and, after an aqueous workup, converts the ester into a primary alcohol. brainly.commasterorganicchemistry.com In this case, the product would be (3,4-dihydroxy-2-methylphenyl)methanol. LiAlH₄ is a potent reagent that reduces esters and carboxylic acids but generally does not affect aromatic rings. ic.ac.uk

Catalytic Hydrogenation : This method can be used to reduce different parts of the molecule depending on the catalyst and conditions.

Aromatic Ring Reduction : Hydrogenation of the benzene (B151609) ring requires forcing conditions, such as high pressures of hydrogen gas and potent catalysts like rhodium or ruthenium. This would convert the aromatic ring into a substituted cyclohexane (B81311) ring.

Hydrogenolysis : While catalytic hydrogenation does not typically reduce ester groups, it can be used for other transformations. In a patented synthesis of the target compound's precursors, palladium on charcoal (Pd/C) is used under hydrogen pressure to cleave a carbon-nitrogen bond (hydrogenolysis) on a related intermediate. google.com The selective catalytic hydrogenation of an ester to an aldehyde has also been studied using specialized catalysts, such as manganese-based systems for methyl benzoate. mdpi.com

Table 3: Reduction Methods for Benzoate Esters

| Reagent/Catalyst | Functional Group Targeted | Product | Reference |

|---|---|---|---|

| LiAlH₄, then H₂O | Ester | Primary Alcohol | brainly.commasterorganicchemistry.com |

| H₂, Rh/C or Ru/C (high pressure) | Aromatic Ring | Substituted Cyclohexane | General Knowledge |

| H₂, MnOₓ/γ-Al₂O₃ (specialized) | Ester | Aldehyde (selective) | mdpi.com |

Oxidation Reactions

The catechol (3,4-dihydroxy) moiety is highly susceptible to oxidation. This is a characteristic reaction of catechols, which can be converted into the corresponding highly reactive ortho-quinones by a variety of oxidizing agents. nih.gov Mild oxidizing agents such as silver(I) oxide (Ag₂O) or Fremy's salt (potassium nitrosodisulfonate) are often used for this transformation. The oxidation of this compound would yield Ethyl 2-methyl-4,5-dioxocyclohexa-1,5-diene-1-carboxylate. These resulting o-quinones are electrophilic and can participate in various subsequent reactions, including cycloadditions and Michael additions. mdpi.com

Advanced Synthetic Techniques and Catalysis

Modern synthetic chemistry often employs advanced catalytic systems to improve efficiency, selectivity, and environmental sustainability. In the context of this compound and its precursors, several such techniques are relevant.

A patented synthesis route utilizes a Lewis acid, anhydrous aluminum chloride (AlCl₃), to catalyze the dealkylation of a methoxy group to form the final catechol structure. google.com This is a classical but powerful method for cleaving aryl ethers. The same patent also employs catalytic hydrogenation over palladium on charcoal for a debenzylation-type reaction on a synthetic intermediate. google.com

For the esterification step itself, which is traditionally catalyzed by strong mineral acids, advanced methods using solid acid catalysts have been developed. For example, a zirconium/titanium (Zr/Ti) solid acid catalyst has been shown to be effective for the esterification of various benzoic acids with methanol. mdpi.com Such heterogeneous catalysts offer significant advantages, including easier separation from the reaction mixture, potential for reuse, and often milder reaction conditions compared to traditional homogeneous catalysts. mdpi.com

Exploration of Organometallic Reagents in Synthesis

Organometallic reagents are powerful tools for the regioselective functionalization of aromatic rings. One of the most effective strategies for introducing substituents at specific positions is the Directed ortho-Metalation (DoM) reaction. wikipedia.orgorganic-chemistry.org This approach utilizes a directing metalation group (DMG) to guide the deprotonation of the aromatic ring at the position ortho to the DMG using a strong organolithium base. The resulting aryllithium species can then be quenched with an electrophile to introduce a desired substituent.

For the synthesis of this compound, a plausible retrosynthetic analysis would involve the ortho-methylation of a suitably protected dihydroxybenzoate precursor. The hydroxyl groups of 3,4-dihydroxybenzoic acid would first need to be protected to prevent their acidic protons from interfering with the organolithium reagent. Common protecting groups for phenols include ethers, such as methoxymethyl (MOM) or benzyl (B1604629) (Bn) ethers. Following protection and esterification, a directing group on the ring can facilitate ortho-lithiation.

A hypothetical synthetic sequence employing DoM is outlined below:

Protection of Hydroxyl Groups: The catechol moiety of 3,4-dihydroxybenzoic acid is protected. For instance, reaction with methoxymethyl chloride (MOMCl) in the presence of a base would yield the corresponding bis-MOM ether.

Esterification: The carboxylic acid is converted to the ethyl ester via Fischer esterification or by reaction with ethyl iodide in the presence of a base.

Directed ortho-Metalation and Methylation: A directing group, such as a protected amine or the ester itself (though a weaker DMG), can direct lithiation to the C2 position. Treatment with a strong lithium base like n-butyllithium or sec-butyllithium (B1581126) at low temperatures, followed by quenching with an electrophilic methylating agent (e.g., methyl iodide), would install the methyl group at the desired position.

Deprotection: The protecting groups are removed under appropriate conditions (e.g., acidic hydrolysis for MOM ethers) to afford the final product, this compound.

The choice of directing group and protecting groups is crucial for the success of this strategy, as they must be stable to the reaction conditions and selectively removable.

| Step | Reaction | Reagents and Conditions | Key Consideration |

|---|---|---|---|

| 1 | Protection | MOMCl, Base (e.g., DIPEA), Solvent (e.g., DCM) | Efficient protection of both hydroxyl groups. |

| 2 | Esterification | EtOH, Acid catalyst (e.g., H₂SO₄), Heat | Conversion of the carboxylic acid to the ethyl ester. |

| 3 | Directed ortho-Metalation and Methylation | 1. s-BuLi, TMEDA, THF, -78 °C 2. CH₃I | Regioselective introduction of the methyl group at C2. |

| 4 | Deprotection | Acid (e.g., HCl) in MeOH | Removal of MOM protecting groups to yield the final product. |

Coupling Reactions (e.g., Chan-Lam Coupling) in Derivative Preparation

The preparation of derivatives of this compound, particularly those involving functionalization of the hydroxyl groups, can be effectively achieved through modern coupling reactions. The Chan-Lam coupling, a copper-catalyzed cross-coupling of an aryl boronic acid with an alcohol or amine, is a powerful method for the formation of aryl ethers and aryl amines under mild conditions. wikipedia.org

This reaction is particularly advantageous as it can be conducted at room temperature and is tolerant of a range of functional groups. For the derivatization of this compound, one or both of the hydroxyl groups could be coupled with various aryl or heteroaryl boronic acids to generate a library of diaryl ether derivatives.

A representative Chan-Lam coupling reaction for the derivatization of this compound would involve:

Substrates: this compound and an aryl boronic acid.

Catalyst: A copper(II) salt, such as copper(II) acetate.

Base: A mild base, often a tertiary amine like pyridine (B92270) or triethylamine.

Solvent: A polar solvent such as dichloromethane (B109758) or methanol.

Atmosphere: The reaction is typically run open to the air, as oxygen can serve as the terminal oxidant.

The chemoselectivity of the Chan-Lam coupling on the two different hydroxyl groups of the catechol moiety would be a key consideration. The relative acidity and steric environment of the 3-OH and 4-OH groups could influence the site of arylation, potentially allowing for selective mono-arylation under carefully controlled conditions. Alternatively, with an excess of the boronic acid and prolonged reaction times, di-arylation could be achieved.

| Component | Example | Role |

|---|---|---|

| Phenolic Substrate | This compound | Nucleophile |

| Coupling Partner | Phenylboronic acid | Electrophile precursor |

| Catalyst | Cu(OAc)₂ | Facilitates the C-O bond formation |

| Base | Pyridine | Activates the nucleophile and neutralizes acid byproducts |

| Solvent | DCM or MeOH | Provides the reaction medium |

Chemo- and Regioselectivity in Synthetic Approaches

The synthesis of a polysubstituted benzene ring like that in this compound is a significant challenge in organic synthesis, primarily due to the need for precise control over the regiochemistry of the substitution pattern. Chemoselectivity, the ability to react with one functional group in the presence of others, is also a critical consideration, especially given the presence of two hydroxyl groups and an ester functionality.

A patented method for the synthesis of 3,4-dihydroxy-2-methylbenzoic acid alkyl esters provides a practical example of how these challenges can be addressed through a multi-step sequence involving protection, directed functionalization, and deprotection. A plausible adaptation of this for the ethyl ester is as follows:

Selective Protection: Starting from a commercially available precursor like 3-hydroxy-4-methoxybenzoic acid, the carboxylic acid is first esterified. This leaves one free hydroxyl group at the 3-position and a methoxy group at the 4-position. The methoxy group serves as a protecting group for the 4-hydroxyl.

Directed Methylation: The free hydroxyl group at the 3-position can be used to direct the introduction of a methyl group at the adjacent C2 position. This can be achieved through various methods, such as a Mannich reaction followed by hydrogenolysis. In this approach, the phenol is reacted with formaldehyde and a secondary amine (e.g., dimethylamine) to install a dimethylaminomethyl group at the C2 position. Subsequent catalytic hydrogenation cleaves the C-N bond and leaves a methyl group in its place.

Deprotection: The methoxy group at the C4 position is then deprotected to reveal the second hydroxyl group. This is typically achieved by treatment with a strong Lewis acid, such as aluminum chloride, or a strong protic acid like HBr.

This synthetic route highlights several key aspects of chemo- and regioselectivity:

Regioselectivity in Electrophilic Aromatic Substitution: The directing effects of the existing substituents (hydroxyl, methoxy, and ester groups) are crucial. The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. In the case of 3-hydroxy-4-methoxybenzoate, the C2 and C6 positions are activated by the hydroxyl group. The choice of reaction conditions can favor substitution at the desired C2 position.

Chemoselectivity through Protecting Groups: The use of a methoxy group to protect one of the hydroxyls is a key chemoselective strategy. This prevents unwanted side reactions at the 4-position while the C2 position is being functionalized. The differential reactivity of a free hydroxyl group versus a protected one is exploited to achieve the desired outcome.

Control of Reaction Conditions: The choice of reagents, solvents, and temperature is critical at each step to ensure high yields and minimize the formation of side products. For example, the deprotection step must be carefully controlled to avoid cleavage of the ethyl ester.

| Step | Transformation | Key Selectivity Aspect | Rationale |

|---|---|---|---|

| 1 | Esterification of 3-hydroxy-4-methoxybenzoic acid | Chemoselectivity | The more reactive carboxylic acid is esterified while the less reactive phenol and ether groups remain intact. |

| 2 | Introduction of a precursor to the methyl group at C2 | Regioselectivity | The free hydroxyl group at C3 directs the electrophilic substitution to the adjacent C2 position. |

| 3 | Conversion of the precursor to a methyl group | Chemoselectivity | The chosen reaction (e.g., hydrogenolysis) selectively transforms the precursor without affecting other functional groups. |

| 4 | Demethylation of the 4-methoxy group | Chemoselectivity | A specific deprotecting agent is used to cleave the methyl ether without affecting the ethyl ester or other parts of the molecule. |

Mechanistic Chemical Investigations

Reaction Kinetics and Thermodynamic Studies of Syntheses

Detailed kinetic and thermodynamic parameters for the synthesis of Ethyl 3,4-dihydroxy-2-methylbenzoate are not extensively reported in publicly available literature. However, the synthesis generally proceeds through multi-step sequences for which specific reaction conditions provide qualitative insights into the reaction's feasibility and rate. One prominent synthetic route involves the preparation of the core 3,4-dihydroxy-2-methylbenzoic acid structure, followed by esterification.

A patented process outlines a method for producing the alkyl ester, specifically the methyl ester, which is structurally analogous to the target ethyl ester. google.com This process involves the dealkylation of a protected precursor, 3-hydroxy-4-methoxy-2-methyl benzoic acid alkyl ester. google.com The reaction conditions, while not providing explicit rate constants or activation energies, suggest the process is kinetically controlled and requires thermal energy to proceed at a practical rate. The dealkylation step, using anhydrous aluminum chloride in toluene, is typically heated to 75-100°C for 1 to 5 hours, indicating a significant energy barrier for the reaction. google.com The subsequent work-up and purification steps are standard for isolating phenolic compounds. google.com

The final step, Fischer esterification of the carboxylic acid with ethanol (B145695), is a well-understood equilibrium process. It is typically catalyzed by a strong mineral acid, such as sulfuric acid, and driven to completion by removing water or using an excess of the alcohol reactant. prepchem.com The reaction is reversible, and its thermodynamics are characterized by a relatively small enthalpy change, with the entropy gain from the formation of water being a significant driving factor.

The following table summarizes typical conditions for a key step in the synthesis of the structurally related methyl ester, highlighting the parameters that influence the reaction kinetics.

| Parameter | Condition | Kinetic/Thermodynamic Implication |

|---|---|---|

| Reactant | 3-hydroxy-4-methoxy-2-methyl benzoic acid methyl ester | The substrate for the key dealkylation step. |

| Reagent | Anhydrous Aluminium Chloride (AlCl3) | Lewis acid catalyst that facilitates the cleavage of the methyl-ether bond. |

| Solvent | Toluene | A non-polar aprotic solvent suitable for the reaction temperature. |

| Temperature | 75 - 100 °C | Indicates a significant activation energy barrier, requiring heating to achieve a reasonable reaction rate. |

| Reaction Time | 1 - 5 hours | The duration required for the reaction to proceed to completion under the specified conditions. |

Elucidation of Reaction Mechanisms for Functional Group Interconversions

The structure of this compound features three primary functional groups susceptible to interconversion: an ethyl ester and two phenolic hydroxyl groups.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible reaction, essentially the reverse of Fischer esterification. libretexts.org The mechanism begins with the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of an ethanol molecule yield the carboxylic acid and regenerate the acid catalyst. libretexts.orgchemguide.co.uk

Base-Promoted Hydrolysis (Saponification): This reaction is irreversible and goes to completion. libretexts.org A hydroxide (B78521) ion (from a base like NaOH) directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The collapse of this intermediate expels the ethoxide ion (⁻OCH₂CH₃) as the leaving group. The ethoxide, being a strong base, then deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ethanol. libretexts.orgchemguide.co.uk

Functionalization of Hydroxyl Groups: The two phenolic hydroxyl groups at the C3 and C4 positions can undergo various reactions, most notably alkylation to form ethers. The regioselectivity of such reactions is a key mechanistic consideration. The hydroxyl group at the C4 position is para to the electron-withdrawing ethyl carboxylate group, while the C3 hydroxyl is meta. This makes the C4-OH slightly more acidic than the C3-OH. However, the C3-OH is sterically hindered by the adjacent methyl group at C2 and the ethyl carboxylate group at C1.

In a base-mediated alkylation (e.g., using an alkyl halide and a base like K₂CO₃ or CsHCO₃), the base will deprotonate the more acidic phenolic proton. Studies on similar 2,4-dihydroxy systems have shown that the C4-OH is preferentially alkylated due to its higher acidity and lower steric hindrance. nih.gov The mechanism is a standard Williamson ether synthesis, where the generated phenoxide ion acts as a nucleophile and attacks the alkyl halide in an Sₙ2 reaction.

| Functional Group | Position | Reaction Type | Predicted Reactivity & Mechanistic Notes |

|---|---|---|---|

| Ethyl Ester | C1 | Hydrolysis (Basic) | High. Irreversible nucleophilic acyl substitution initiated by OH⁻ attack. |

| Ethyl Ester | C1 | Hydrolysis (Acidic) | Moderate. Reversible reaction initiated by carbonyl protonation. |

| Hydroxyl | C4 | O-Alkylation | Higher reactivity. More acidic due to electronic effects and less sterically hindered. Forms phenoxide for Sₙ2 attack. |

| Hydroxyl | C3 | O-Alkylation | Lower reactivity. Less acidic and sterically hindered by adjacent methyl and ester groups. |

Pathways of Aromatic Ring Modification and Dearomatization Studies

Specific research on the aromatic ring modification and dearomatization of this compound is not prominent in the reviewed literature. However, the chemical nature of its catechol (1,2-dihydroxybenzene) moiety provides a strong basis for predicting its reactivity. Catechol systems are electron-rich and highly susceptible to oxidation.

The most probable pathway for aromatic ring modification is oxidation. Under the influence of chemical oxidants (e.g., Fremy's salt, silver oxide) or enzymatic systems (e.g., tyrosinase), the catechol ring can be oxidized to form a highly reactive ortho-quinone. This transformation involves the removal of two protons and two electrons from the hydroxyl groups, leading to the dearomatization of the ring to a cyclohexadienedione system.

The mechanism proceeds via a semiquinone radical intermediate. The resulting ortho-quinone is a potent electrophile and can undergo subsequent reactions. It can act as a dienophile in Diels-Alder reactions or be attacked by various nucleophiles. In the absence of other trapping agents, these quinones can polymerize to form complex, often colored, polymeric materials.

While complete dearomatization to non-aromatic carbocyclic structures (e.g., via Birch reduction) is theoretically possible, the electron-rich nature of the dihydroxy-substituted ring makes it more prone to oxidative pathways than reductive ones. No specific studies documenting such reductive dearomatization for this compound have been identified.

Stability and Degradation Pathways under Controlled Research Conditions

The stability of this compound is largely dictated by its catechol structure, which is sensitive to oxidative degradation. Research into its biological effects has highlighted its role as an antioxidant, which intrinsically involves its own degradation as it neutralizes reactive oxygen species (ROS). nih.govnih.gov

The primary degradation pathway under aerobic or oxidative conditions is the oxidation of the catechol moiety to the corresponding ortho-quinone, as described in the previous section. This process can be initiated by light (photodegradation), heat (thermal degradation in the presence of oxygen), or exposure to oxidizing agents. The presence of atmospheric oxygen, especially in solutions containing trace metal ions (like Cu²⁺ or Fe³⁺) which can catalyze the oxidation, will lead to gradual degradation. This often results in the solution developing a darker color due to the formation of quinone and subsequent polymerization products.

In controlled research settings, this degradation implies that solutions of the compound should be stored under inert atmospheres (e.g., nitrogen or argon), protected from light, and prepared freshly to ensure stability and reproducibility of results. Studies have shown that under hypoxic (low oxygen) conditions, the compound is more stable and can act to protect cells from oxidative damage that would otherwise occur. nih.govnih.gov

Information regarding its stability towards specific pH ranges or thermal degradation under anaerobic conditions is not well-documented. However, under strongly basic conditions, deprotonation of the phenolic groups would make the ring even more electron-rich and thus more susceptible to oxidation.

| Condition | Primary Degradation Pathway | Initial Product | Potential Subsequent Products |

|---|---|---|---|

| Aerobic/Oxidative (e.g., air, H₂O₂) | Oxidation of Catechol Ring | Ethyl 2-methyl-3,4-dioxocyclohexa-1,5-diene-1-carboxylate (ortho-quinone) | Polymeric materials, products of nucleophilic addition, ring-opened products. |

| Strongly Basic (in air) | Base-catalyzed Oxidation | ortho-quinone | Rapid polymerization and decomposition products. |

| UV Light (in air) | Photodegradation via Oxidation | ortho-quinone and radical species | Complex mixture of polymeric and fragmented products. |

Biological Activity Research Mechanistic and in Vitro Studies

Investigation of Antioxidant Activity Mechanisms

Free Radical Scavenging Potential and Pathways (In Vitro)

No data is currently available in the scientific literature regarding the free radical scavenging potential and pathways of ethyl 3,4-dihydroxy-2-methylbenzoate.

Modulation of Cellular Redox Signaling Pathways (In Vitro Models)

There are no published in vitro studies on the modulation of cellular redox signaling pathways by this compound.

Enzyme-mediated Antioxidant Systems Interactions (In Vitro)

Research on the interaction of this compound with enzyme-mediated antioxidant systems has not been found in the public domain.

Antimicrobial Activity Studies (In Vitro)

Investigation of Antibacterial Mechanisms Against Model Organisms

There is no available research on the antibacterial mechanisms of this compound against any model organisms.

Antifungal Activity Assessment in Culture Systems

No in vitro studies assessing the antifungal activity of this compound have been identified.

Structure-Activity Relationships in Antimicrobial Efficacy

The antimicrobial properties of phenolic compounds, including derivatives of 3,4-dihydroxybenzoic acid, are influenced by their chemical structure. For Ethyl 3,4-dihydroxybenzoate (EDHB), its antimicrobial action is considered to be relatively mild. However, its true value in antimicrobial research appears to lie in its ability to potentiate the effects of other antibiotics.

One of the key structural features of EDHB contributing to its biological activity is the catechol (3,4-dihydroxy) moiety on the benzene (B151609) ring. This group is known to be involved in various biological interactions. The ethyl ester group, in turn, modulates the lipophilicity of the molecule, which can affect its ability to penetrate bacterial cell membranes.

While direct comparisons with the 2-methyl derivative are not available in the literature, general principles of structure-activity relationships (SAR) for phenolic compounds suggest that the addition of a methyl group to the aromatic ring could have several effects. A methyl group can alter the electronic properties of the catechol system and increase the lipophilicity of the compound. These changes could potentially influence its direct antimicrobial activity and its ability to interact with bacterial targets such as efflux pumps.

A significant aspect of EDHB's antimicrobial efficacy is its role as an efflux pump inhibitor (EPI). mdpi.com Efflux pumps are proteins in bacteria that actively transport antibiotics out of the cell, conferring resistance. EDHB has been shown to interfere with the function of these pumps in drug-resistant Escherichia coli, thereby increasing the intracellular concentration and efficacy of antibiotics that are substrates of these pumps. mdpi.com

Table 1: Modulation of Antibiotic IC50 by Ethyl 3,4-dihydroxybenzoate (EDHB) in E. coli

| Antibiotic | IC50 (µg/mL) without EDHB | IC50 (µg/mL) with EDHB | Fold Reduction in IC50 |

| Clarithromycin | 175 | 43.75 | 4 |

| Erythromycin | 125 | 31.25 | 4 |

Enzyme Inhibition and Modulation Studies (In Vitro)

Target Enzyme Identification and Kinetic Analysis

The primary and most studied enzymatic targets of Ethyl 3,4-dihydroxybenzoate (EDHB) are the prolyl hydroxylase domain (PHD) enzymes. medchemexpress.comresearchgate.net These enzymes play a crucial role in the cellular response to oxygen availability by regulating the stability of Hypoxia-Inducible Factor (HIF).

EDHB acts as a competitive inhibitor of PHDs. medchemexpress.comresearchgate.net It is an analog of 2-oxoglutarate, a key co-substrate for the hydroxylation reaction catalyzed by PHDs. By competing with 2-oxoglutarate for binding to the active site of the enzyme, EDHB effectively inhibits its activity. This inhibition prevents the hydroxylation of HIF-α subunits, leading to their stabilization and subsequent activation of hypoxia-responsive genes. nih.govnih.gov

While specific kinetic parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for the interaction between EDHB and various PHD isoforms are not extensively detailed in the provided search results, its competitive mode of action is well-established. medchemexpress.comresearchgate.net

Molecular Basis of Enzyme-Ligand Interactions

The interaction between Ethyl 3,4-dihydroxybenzoate (EDHB) and its target enzymes is based on specific molecular interactions within the enzyme's active site.

In the context of its efflux pump inhibitory activity, molecular docking studies have suggested that EDHB can bind within the distal binding pocket of the AcrB efflux pump in E. coli. mdpi.com The proposed binding is stabilized by a combination of hydrogen bonds and hydrophobic interactions with the amino acid residues in the binding site. These interactions are thought to interfere with the normal substrate translocation process of the pump. mdpi.com

For its primary target, the prolyl hydroxylase domain (PHD) enzymes, the inhibitory action of EDHB is based on its structural similarity to the natural co-substrate, 2-oxoglutarate. The catechol moiety and the carboxyl group of the dihydroxybenzoic acid structure are likely key features for its binding to the active site of PHDs. These groups can form hydrogen bonds and coordinate with the iron (II) ion that is essential for the catalytic activity of the enzyme, thereby blocking the binding of 2-oxoglutarate and inhibiting the enzyme.

Cellular Pathway Modulation in Model Systems (Excluding Human Cells/Clinical Trials)

Inflammatory Pathway Interventions (In Vitro Models)

Ethyl 3,4-dihydroxybenzoate (EDHB) has demonstrated the ability to modulate inflammatory pathways in various model systems. A key pathway influenced by EDHB is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which is a central regulator of inflammation.

In a study using a rat model of hypobaric hypoxia, EDHB supplementation was found to downregulate the expression of NF-κB in the brain. nih.gov This was associated with a significant reduction in the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ). nih.gov Concurrently, there was a decrease in the expression of cell adhesion molecules, which are also regulated by NF-κB and play a role in the inflammatory response. nih.gov

Furthermore, in vitro studies with osteoblast precursor cells (MC3T3-E1) and osteoclast precursors (RAW264.7) have shown that EDHB can modulate cellular differentiation, which is often linked to inflammatory signaling. medchemexpress.com

These findings suggest that EDHB can exert anti-inflammatory effects by intervening in the NF-κB pathway and reducing the production of key inflammatory mediators.

Table 2: Effect of EDHB on Inflammatory Markers in Rat Brain under Hypobaric Hypoxia

| Inflammatory Marker | Change with Hypoxia | Effect of EDHB Supplementation |

| NF-κB Expression | Upregulated | Downregulated |

| Pro-inflammatory Cytokines (TNF-α, IL-6, IFN-γ) | Increased | Curtailed |

| Cell Adhesion Molecules | Upregulated | Curtailed |

Gene Expression Modulation (In Vitro Transcriptomic Studies)

The ability of Ethyl 3,4-dihydroxybenzoate (EDHB) to inhibit prolyl hydroxylase domain (PHD) enzymes and stabilize the Hypoxia-Inducible Factor (HIF) has significant downstream effects on gene expression. The stabilization of HIF-α leads to its translocation to the nucleus, where it forms a heterodimer with HIF-β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription.

In L6 myoblast cells, preconditioning with EDHB has been shown to augment the levels of HIF-1α, which in turn boosts the protein expression of the antioxidative enzyme heme-oxygenase I (HO-1). nih.gov Additionally, an enhanced expression of metallothioneins, which have antioxidant and anti-inflammatory properties, was observed. nih.gov

While comprehensive transcriptomic studies on non-human cells treated with EDHB are not detailed in the available search results, the known mechanism of action through HIF stabilization implies a broad impact on the expression of genes involved in various cellular processes, including angiogenesis, glucose metabolism, cell survival, and erythropoiesis.

Occurrence and Biosynthetic Pathway Research

Isolation and Identification from Natural Sources (If Applicable)

There is currently no scientific literature available detailing the isolation and identification of Ethyl 3,4-dihydroxy-2-methylbenzoate from any natural sources.

Extraction Methodologies from Biological Matrices

As the compound has not been identified in any biological matrix, there are no established extraction methodologies.

Structural Elucidation from Natural Isolates

There are no reports of the structural elucidation of this compound from a natural isolate.

Postulated Biosynthetic Pathways

There are no postulated biosynthetic pathways for this compound in the scientific literature.

Precursor Identification in Biological Systems

No biological precursors have been identified for the biosynthesis of this specific compound.

Enzymatic Steps and Catalysts in Biosynthesis

The enzymatic steps and catalysts involved in the potential biosynthesis of this compound have not been determined.

Analytical and Spectroscopic Characterization Research

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis is fundamental to elucidating the precise atomic arrangement and bonding within the Ethyl 3,4-dihydroxy-2-methylbenzoate molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. The expected signals for this compound include a triplet and a quartet for the ethyl ester group, a singlet for the methyl group attached to the aromatic ring, and two distinct signals for the aromatic protons. The two hydroxyl groups would typically appear as broad singlets, and their chemical shift can be variable.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the carbons of the aromatic ring (with shifts influenced by the hydroxyl, methyl, and ester substituents), the two carbons of the ethyl group, and the carbon of the methyl group.

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would further confirm the structure. A COSY spectrum would show correlations between the coupled protons of the ethyl group and potentially between adjacent aromatic protons. An HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Ar-CH₃ | ~2.2-2.5 (s, 3H) | ~15-20 |

| -O-CH₂-CH₃ | ~4.3-4.4 (q, 2H) | ~60-62 |

| -O-CH₂-CH₃ | ~1.3-1.4 (t, 3H) | ~13-15 |

| Ar-H₅ | ~6.8-7.0 (d) | ~115-120 |

| Ar-H₆ | ~7.2-7.4 (d) | ~120-125 |

| Ar-OH | ~5.0-6.0 (br s, 2H) | - |

| C=O | - | ~168-172 |

| Ar-C₁ | - | ~120-125 |

| Ar-C₂ | - | ~125-130 |

| Ar-C₃ | - | ~140-145 |

| Ar-C₄ | - | ~145-150 |

Note: Predicted chemical shifts are estimates based on analogous structures and may vary depending on the solvent and experimental conditions. s=singlet, d=doublet, t=triplet, q=quartet, br s=broad singlet.

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. For this compound (molar mass: 196.20 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 196.

The fragmentation of benzoate (B1203000) esters typically involves characteristic losses. libretexts.org Key fragmentation pathways for this compound would likely include:

Loss of an ethoxy radical (-•OCH₂CH₃): Resulting in a fragment ion at m/z 151.

Loss of an ethyl radical (-•CH₂CH₃): Leading to a peak at m/z 167. chemguide.co.uk

Loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement: Producing a fragment at m/z 168.

Decarbonylation: Loss of CO from fragment ions.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Description |

|---|---|---|

| 196 | [C₁₀H₁₂O₄]⁺ | Molecular Ion (M⁺) |

| 168 | [C₈H₈O₄]⁺ | Loss of ethylene (C₂H₄) |

| 167 | [C₈H₇O₄]⁺ | Loss of ethyl radical (•C₂H₅) |

| 151 | [C₈H₇O₃]⁺ | Loss of ethoxy radical (•OC₂H₅) |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations. The IR spectrum of this compound is expected to show several key absorption bands. ucalgary.caucalgary.ca

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

|---|---|---|

| Phenolic O-H | Stretching, H-bonded | 3500-3200 (broad) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| Ester C=O | Stretching | 1725-1700 |

| Aromatic C=C | Stretching | 1620-1580 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to the presence of chromophores. The substituted benzene (B151609) ring in this compound acts as a chromophore. The presence of hydroxyl and ester groups as auxochromes is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The spectrum would likely be recorded in a solvent such as ethanol (B145695) or methanol.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating the target compound from impurities and for determining its concentration.

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound. A reversed-phase method is typically employed for compounds of this polarity. A patent for the closely related methyl ester suggests a robust method that can be adapted. google.com The method would involve a C18 stationary phase and a mobile phase consisting of an aqueous acidic solution and an organic modifier.

Table 4: Exemplary HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of water (with 0.1% formic or acetic acid) and acetonitrile (B52724)/methanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at a wavelength near the compound's λmax (e.g., 254 nm or 280 nm) |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

This method would effectively separate the target compound from starting materials, by-products, and degradation products, allowing for purity determination by area percentage.

Due to the presence of two polar hydroxyl groups and a relatively high molecular weight, this compound has low volatility, making it unsuitable for direct analysis by Gas Chromatography (GC).

To enable GC analysis, a derivatization step is necessary to convert the non-volatile compound into a thermally stable, volatile derivative. This is typically achieved by silylating the hydroxyl groups using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The resulting trimethylsilyl (B98337) (TMS) ether is much more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the peak. The analysis would be performed on a non-polar capillary column (e.g., DB-5ms or HP-5ms) with a programmed temperature ramp.

Hyphenated Techniques (e.g., LC-MS, GC-MS)

The characterization of "this compound" is significantly enhanced through the application of hyphenated analytical techniques. These methods, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, provide detailed insights into the molecular weight and structure of the compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are instrumental in its identification and purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful tool for the analysis of "this compound," allowing for its separation from complex mixtures and the determination of its molecular weight with high accuracy. In Electrospray Ionization (ESI), a common ionization technique used in LC-MS, the molecule is typically protonated to form the pseudomolecular ion [M+H]⁺.

Recent analytical data has identified the protonated molecule of "this compound" at a mass-to-charge ratio (m/z) of 183.1. Furthermore, high-resolution mass spectrometry (HRMS) has determined the compound's exact mass to be 182.0579, which corresponds to the molecular formula C₁₀H₁₂O₄.

| Technique | Ionization Mode | Observed m/z | Interpretation |

|---|---|---|---|

| ESI-MS | Positive | 183.1 | [M+H]⁺ |

| HRMS | - | 182.0579 | Exact Mass |

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis and Fragmentation Pattern

While specific GC-MS data for "this compound" is not extensively documented in publicly available research, the fragmentation pattern can be predicted based on the principles of mass spectrometry and data from structurally similar compounds, such as "Ethyl 3,4-dihydroxybenzoate" (ethyl protocatechuate).

Upon entering the mass spectrometer, the molecule undergoes ionization, typically by electron impact (EI), resulting in a molecular ion (M⁺). This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and is crucial for its identification.

For "this compound," the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve:

Loss of the ethoxy group (-OCH₂CH₃): This is a common fragmentation for ethyl esters, resulting in a significant peak.

Decarbonylation: The loss of a carbonyl group (CO) from the ester functionality.

Cleavage of the ethyl group: Loss of an ethyl radical (•CH₂CH₃).

Ring-based fragmentation: Fragmentation of the benzene ring, which can lead to a variety of smaller ions.

The presence of the methyl group on the benzene ring would also influence the fragmentation, potentially leading to the formation of a stable tropylium-like ion through rearrangement.

The table below illustrates the predicted major fragments for "this compound" based on common fragmentation patterns of similar aromatic esters.

| Predicted Fragment (m/z) | Corresponding Ion Structure | Fragmentation Pathway |

|---|---|---|

| 196 | [C₁₀H₁₂O₄]⁺ | Molecular Ion (M⁺) |

| 168 | [M - C₂H₄]⁺ | Loss of ethylene from the ethyl ester |

| 151 | [M - OC₂H₅]⁺ | Loss of the ethoxy group |

| 123 | [M - OC₂H₅ - CO]⁺ | Subsequent loss of a carbonyl group |

This detailed analytical and spectroscopic characterization using hyphenated techniques is fundamental for the unambiguous identification and structural elucidation of "this compound" in various research and industrial applications.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Analogues for Research Purposes

The synthesis of Ethyl 3,4-dihydroxy-2-methylbenzoate serves as a platform for the creation of a library of novel analogues for research. A patented process outlines a method for preparing 3,4-dihydroxy-2-methyl benzoic acid C1-4 alkyl esters, which includes the ethyl ester variant. google.com This synthetic pathway offers multiple points for modification.

Future research could focus on:

Ester Chain Variation: By utilizing different alcohols during the esterification step, a series of alkyl esters with varying chain lengths and branching can be produced. This would allow for the systematic study of how lipophilicity and steric bulk affect the compound's biological and material properties.

Ring Substitution Modification: Altering the substituents on the aromatic ring is another key avenue. Introducing electron-donating or electron-withdrawing groups at other positions on the catechol ring could modulate the compound's redox potential and its interaction with biological targets or material surfaces.

Functional Group Interconversion: The dihydroxy (catechol) groups are central to the molecule's reactivity. Synthesizing analogues where one or both hydroxyl groups are converted to ethers or other functional groups would help elucidate the specific role of the catechol moiety in observed activities.

These synthetic efforts would generate a diverse set of molecules, enabling detailed structure-activity relationship (SAR) studies.

Exploration of New Biological Targets (In Vitro)

While direct in vitro studies on this compound are limited, the activity of structurally related compounds provides a roadmap for future biological investigation. The closely related compound Ethyl 3,4-dihydroxybenzoate (EDHB) is known to be an inhibitor of prolyl hydroxylase domain enzymes (PHDs). nih.gov This suggests that this compound should be investigated for similar activity. The presence of the 2-methyl group could significantly alter target affinity and selectivity, making a comparative in vitro study a high-priority research goal.

Emerging research should explore:

Enzyme Inhibition Assays: Screening against a panel of enzymes, particularly oxidoreductases and hydroxylases, is warranted. Given that many phenolic compounds exhibit antioxidant properties and can act as enzyme inhibitors, assays for targets like acetylcholinesterase, tyrosinase, and xanthine (B1682287) oxidase could reveal novel activities. researchgate.netresearchgate.net

Antiproliferative and Cytotoxicity Studies: The cytotoxicity of various phenolic compounds has been documented. researchgate.netnih.gov In vitro testing against a range of human cell lines (e.g., cancer and non-cancerous lines) would determine its potential as an antiproliferative agent and establish a baseline for its cellular toxicity. mdpi.com

Antimicrobial Activity: The catechol functional group is known to be present in naturally antimicrobial compounds. mdpi.comnih.gov Therefore, screening this compound and its analogues against a panel of pathogenic bacteria and fungi could identify potential new antimicrobial leads.

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry offers a powerful, resource-efficient way to predict the properties of this compound and guide experimental work. Although specific computational studies on this molecule are not yet prevalent, established methodologies can be readily applied.

Future computational research avenues include:

Density Functional Theory (DFT) Calculations: DFT can be used to determine the molecule's optimized geometry, electronic structure, and vibrational frequencies. researchgate.net This information is foundational for understanding its reactivity, stability, and spectral properties. Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into its electron-donating and accepting capabilities, which are crucial for its antioxidant and redox activities.

Molecular Docking Simulations: To explore its potential biological targets, molecular docking can be performed against the crystal structures of enzymes like prolyl hydroxylases or acetylcholinesterase. researchgate.net These simulations can predict the preferred binding mode and affinity, and crucially, can clarify the role of the 2-methyl group in receptor binding compared to its unmethylated counterpart, EDHB.

Quantitative Structure-Activity Relationship (QSAR): Once a series of synthetic analogues is created and tested (as described in 8.1 and 8.2), QSAR models can be built. These models correlate structural descriptors of the molecules with their measured biological activity, enabling the prediction of the activity of new, unsynthesized compounds and guiding the design of more potent analogues.

Applications in Materials Science Research (e.g., Polymer Additives, Precursors for Functional Materials)

The catechol moiety is a key functional group in materials science, famous for its role in the strong underwater adhesion of mussel proteins. musselpolymers.com This opens up significant research avenues for this compound in the development of advanced materials.

Promising areas of investigation include:

Monomer for Novel Polymers: The compound can be used as a monomer in polymerization reactions. For example, it could be incorporated into polyesters or other polymers, imparting the functional properties of the catechol group to the bulk material. researchgate.net Such polymers could have applications as bio-adhesives or functional coatings.

Polymer Additive: As a phenolic compound, it likely possesses antioxidant properties. researchgate.net This suggests its potential use as a stabilizing additive in polymers, protecting them from degradation caused by oxidation. Its ability to chelate metal ions could also be exploited. mdpi.com

Surface Modification Agent: Catechol groups are known to bind strongly to a wide variety of inorganic and metallic surfaces. mdpi.com this compound could be investigated as a molecule for surface functionalization, creating adherent coatings that could, for instance, improve biocompatibility or confer antimicrobial properties to a material. mdpi.com

Precursor for Functional Materials: The catechol group can be oxidized to form a quinone, a reaction that can be used in cross-linking processes to form hydrogels or other functional materials. It can also act as a reducing agent for the synthesis of metallic nanoparticles, suggesting its use in creating composite materials. nih.govmdpi.com

Integration with Systems Chemical Biology Approaches (In Vitro)

Should this compound demonstrate specific and potent in vitro biological activity, it could become a valuable tool for systems chemical biology. This approach uses small molecules as probes to study complex biological networks within cells. nih.gov

Future research could involve:

Target Identification and Validation: If the compound shows a desirable phenotypic effect in cell-based assays (e.g., inhibiting cancer cell growth), advanced techniques like chemical proteomics could be used to identify its direct protein targets within the cell.

Pathway Analysis: By treating cells in vitro with the compound, researchers can use global profiling techniques such as transcriptomics (to measure changes in gene expression), proteomics (to measure changes in protein levels), and metabolomics to obtain a systems-level view of the cellular response. frontiersin.org This can reveal the biological pathways that are perturbed by the compound, providing a deeper understanding of its mechanism of action and potential off-target effects. researchgate.net

Development as a Chemical Probe: A well-characterized molecule with a known mechanism of action can be used as a chemical probe to study specific biological processes. For example, if it is confirmed as a selective enzyme inhibitor, it could be used in in vitro experiments to investigate the role of that enzyme in various cellular functions.

| Research Area | Objective | Key Methodologies |

|---|---|---|

| Novel Synthetic Analogues | Generate a library of related compounds for SAR studies. | Esterification with various alcohols, modification of aromatic ring substituents. |

| New Biological Targets (In Vitro) | Identify and characterize biological activity. | Enzyme inhibition assays, cell-based cytotoxicity and proliferation assays, antimicrobial screening. |

| Advanced Computational Modeling | Predict properties and guide experimental design. | DFT for electronic properties, molecular docking for target binding, QSAR for activity prediction. |

| Materials Science Research | Explore applications in advanced materials. | Polymerization, formulation as a polymer additive, surface modification studies, synthesis of nanocomposites. |

| Systems Chemical Biology (In Vitro) | Elucidate mechanism of action and cellular effects. | Chemical proteomics, transcriptomics, metabolomics on cell cultures treated with the compound. |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of ethyl 3,4-dihydroxy-2-methylbenzoate, and how are they experimentally determined?

- Answer : The compound (CAS 217190-34-6, C₁₀H₁₂O₄) has a molecular weight of 196.2 g/mol. Key properties include predicted density (1.249±0.06 g/cm³) and boiling point (354.6±37.0 °C) via computational modeling . Experimental determination involves:

- Density : Pycnometry or gas displacement methods.

- Boiling point : Dynamic distillation under reduced pressure to avoid thermal decomposition.

- Structural confirmation : NMR (¹H/¹³C) and FT-IR spectroscopy to validate hydroxyl and ester functionalities .

Q. What synthetic routes are recommended for this compound, and how can yield be optimized?

- Answer : Common methods include:

- Esterification : Reacting 3,4-dihydroxy-2-methylbenzoic acid with ethanol under acid catalysis (e.g., H₂SO₄), with yields improved via Dean-Stark traps to remove water .

- Protecting group strategies : Temporarily blocking hydroxyl groups (e.g., acetyl or benzyl protection) to prevent side reactions, followed by deprotection .

- Microwave-assisted synthesis : Reduces reaction time and enhances purity .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

- Answer :

- HPLC-UV/DAD : Use a C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% formic acid) for separation. Calibrate with standards of known purity .

- LC-MS/MS : For trace analysis, employ electrospray ionization (ESI) in negative ion mode to detect the deprotonated molecular ion [M-H]⁻ .

- Titrimetric assays : Hydroxylamine hydrochloride methods to quantify ester content via back-titration .

Advanced Research Questions

Q. How does this compound interact with biological systems, and what methodologies elucidate its mechanism?

- Answer :

- Enzyme inhibition assays : Test interactions with oxidoreductases (e.g., tyrosinase) using spectrophotometric monitoring of substrate conversion .

- Molecular docking : Computational modeling (e.g., AutoDock Vina) to predict binding affinities to target proteins .

- Cellular uptake studies : Fluorescent tagging (e.g., FITC conjugation) tracked via confocal microscopy in live-cell imaging .

Q. What factors influence the stability of this compound, and how can degradation products be characterized?

- Answer :

- Stability factors : pH (de-esterification in alkaline conditions), temperature (thermal decomposition above 150°C), and UV exposure (photooxidation of phenolic groups) .

- Degradation analysis : Accelerated stability testing (ICH guidelines) with LC-MS to identify byproducts like 3,4-dihydroxy-2-methylbenzoic acid .

- Kinetic studies : Monitor degradation rates via Arrhenius plots under controlled conditions .

Q. How do structural analogs of this compound differ in bioactivity, and what computational tools support SAR studies?

- Answer :

- Key analogs : Ethyl 3-fluoro-4-hydroxybenzoate (CAS 56355-21-6) shows enhanced lipophilicity and enzyme inhibition . Ethyl 3,4-dimethoxybenzoate lacks hydroxyl reactivity, reducing antioxidant potential .

- SAR tools : Use Gaussian for DFT calculations (e.g., HOMO-LUMO gaps) and QSAR models (e.g., CoMFA) to correlate substituents with activity .

Q. What strategies resolve contradictions between predicted and experimental physicochemical data for this compound?

- Answer :

- Validation of predictions : Compare computational results (e.g., COSMO-RS for boiling point) with experimental data from controlled distillation .

- Error analysis : Identify outliers via statistical tools (e.g., RSD >5% warrants method recalibration).

- Collaborative benchmarking : Cross-reference data with crystallographic studies (e.g., XRD for density validation) .

Q. What advanced applications exist for this compound in material science or catalysis?

- Answer :

- Coordination chemistry : Act as a ligand for transition metals (e.g., Fe³⁺ or Cu²⁺) in redox-active complexes, characterized by cyclic voltammetry .

- Polymer synthesis : Incorporate into phenolic resins for enhanced thermal stability, monitored via TGA and DSC .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.